2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid

Aminopeptidase N inhibition HDAC selectivity Enzyme profiling

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid (CAS 1025483-02-6, molecular formula C20H25NO4, molecular weight 343.4 g/mol) is a synthetic non-proteinogenic amino acid derivative. The molecule features a 2-adamantanyl substitution at the α-carbon of glycine, N-acylated with a phenoxyacetyl group.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
Cat. No. B12223923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C20H25NO4/c22-17(12-25-16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,18H,6-12H2,(H,21,22)(H,23,24)
InChIKeyQVPDZZBBSURWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic Acid: Baseline Identity and Chemical Class Overview for Procurement Decisions


2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid (CAS 1025483-02-6, molecular formula C20H25NO4, molecular weight 343.4 g/mol) is a synthetic non-proteinogenic amino acid derivative . The molecule features a 2-adamantanyl substitution at the α-carbon of glycine, N-acylated with a phenoxyacetyl group. The adamantane cage confers a rigid, lipophilic anchor with a defined three-dimensional shape (LogP estimated at 3.2–3.8 based on analogous adamantyl-glycine derivatives), while the phenoxyacetyl moiety provides a hydrogen-bond-capable linker and an aromatic ring capable of engaging hydrophobic pockets or π-stacking interactions . The free carboxylic acid terminus distinguishes it from simple amide or ester analogs within the broader adamantane-derived bioactive compound class (e.g., amantadine, vildagliptin, saxagliptin) and enables salt formation, pH-dependent solubility control, and participation in ionic binding interactions.

Why General-Purpose Adamantane Derivatives Cannot Substitute for 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic Acid in Specialized Research Applications


2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid occupies a distinct structural niche that is not replicated by simpler adamantane derivatives, common glycine conjugates, or N-adamantyl acetamides. The molecule simultaneously presents a free carboxylic acid for ionic anchoring or conjugation, a secondary amide for hydrogen-bond geometry, a phenoxy oxygen as an additional H-bond acceptor, and the adamantane cage as a lipophilic volume filler—all within a single low-molecular-weight scaffold (MW 343.4) . In contrast, amantadine (MW 151.25) lacks the phenoxyacetyl and carboxylic acid functionalities, while N-(phenoxyacetyl)glycine (MW 209.20) lacks the adamantane anchor required for hydrophobic pocket occupancy and membrane interaction . The recently disclosed N-adamantyl-2-phenoxy-acetamide series (compounds 6a–6d) retain the adamantyl-phenoxy core but terminate as neutral amides rather than the ionizable carboxylic acid, fundamentally altering solubility, salt-forming capacity, and molecular recognition profile [1]. These structural divergences preclude functionally equivalent substitution in assays, synthetic schemes, or formulation development.

Quantitative Differentiation Evidence: 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic Acid Versus Closest Analogs


Dual-Target Enzyme Inhibition Profile: Selective Aminopeptidase N (APN) Binding with HDAC Inactivity Versus Pan-HDAC Adamantane Probes

In a direct head-to-head enzyme panel screen, 2-adamantanyl-2-(2-phenoxyacetylamino)acetic acid (ChEMBL ID CHEMBL3765179, BindingDB ID BDBM50144928) demonstrated potent inhibition of porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 230 nM, while displaying no measurable inhibition of HDAC1/HDAC2 (IC50 >100,000 nM) [1]. This selectivity profile contrasts with adamantane-bearing pan-HDAC inhibitors (e.g., biphenylacrylohydroxamic acid-based series) which typically exhibit HDAC1 IC50 values in the sub-micromolar range (often 0.1–5 μM), though systematic APN counter-screening data for these comparators are lacking [2]. The selectivity window (APN IC50 230 nM vs. HDAC1/2 IC50 >100,000 nM) represents a >430-fold discrimination, which is notable for chemoproteomic probe development targeting the APN/CD13 axis without confounding HDAC-mediated transcriptional effects.

Aminopeptidase N inhibition HDAC selectivity Enzyme profiling

Structural Differentiation of the Carboxylic Acid Terminus: Ionizable Anchor Versus Neutral Amide in N-Adamantyl-2-phenoxy-acetamide Series

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid bears a free carboxylic acid group (pKa estimated 3.5–4.5 based on α-substituted glycine analogs) at the α-position, enabling pH-dependent ionization, salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, tromethamine), and aqueous solubility exceeding 5 mg/mL at pH 7.4 (extrapolated from adamantyl-glycine analog data) . In contrast, the structurally closest series—N-adamantyl-2-phenoxy-acetamides (compounds 6a–6d from Liu et al., 2013)—terminate as neutral secondary amides with no ionizable group, rendering them insoluble in aqueous buffer above pH 5 and incapable of forming crystalline salts [1]. This distinction directly impacts formulation flexibility, lyophilization behavior, and compatibility with aqueous biological assay media.

Carboxylic acid functionality Salt formation Solubility modulation

Scaffold Complexity and Target Engagement Versatility: Phenoxyacetyl-Amino Acid Hybrid Versus Simple Adamantyl Amines

The target compound incorporates three pharmacophoric elements—adamantane cage, phenoxyacetyl linker, and glycine-derived carboxylic acid—within a compact MW of 343.4 Da . Amantadine (1-adamantylamine, MW 151.25) contains only the adamantane cage and a primary amine, limiting its engagement to influenza M2 proton channels and NMDA receptors. The complexity ratio (number of functional groups per unit mass) for the target compound is approximately 0.0117 (4 functional groups / 343.4 Da), versus 0.0132 for amantadine (2 functional groups / 151.25 Da). However, the absolute number of H-bond donors/acceptors (3 donors, 4 acceptors for target vs. 2 donors, 1 acceptor for amantadine) provides a substantially richer interaction potential for rational drug-design or probe-development campaigns [1]. The phenoxyacetyl moiety introduces an ether oxygen and aromatic ring that are absent in simpler adamantyl amines, enabling additional π-stacking and dipole interactions with biological targets.

Molecular complexity Target engagement Chemical probe design

Patent-Protected Therapeutic Scaffold Field Positioning: 11β-HSD1 Inhibition Potential Versus Non-Adamantane Carboxylic Acid Inhibitors

The N-2-adamantanyl-2-phenoxy-acetamide scaffold, of which 2-adamantanyl-2-(2-phenoxyacetylamino)acetic acid represents the carboxylic acid analog, is claimed in patent family WO2006024627A2 / US20080064693A1 as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome, osteoporosis, and glaucoma [1]. Within this patent landscape, the carboxylic acid-bearing variant occupies a distinct IP position relative to non-adamantane 11β-HSD1 inhibitors (e.g., arylsulfonamidomethylcyclohexyl carboxylic acids, exemplified by compound 7d with an 11β-HSD1 IC50 of 0.35 μM) [2]. While direct IC50 values for the target compound against 11β-HSD1 are not publicly disclosed, the adamantane anchor provides a unique shape-complementarity advantage for the 11β-HSD1 substrate-binding pocket that differs from the cyclohexyl or simple aryl motifs used in comparator series.

11β-HSD1 inhibition Patent landscape Therapeutic scaffold

Chiral Center at α-Carbon: Enantiomeric Resolution Potential Versus Achiral N-Phenoxyacetyl Glycine Analogs

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid contains a stereogenic center at the α-carbon (C2 position of the glycine backbone), giving rise to (R)- and (S)-enantiomers that may exhibit differential target engagement . In the APN inhibition assay (IC50 = 230 nM), the enantiomeric composition of the tested sample was not specified, suggesting the measurement reflects racemic or scalemic mixture activity [1]. By contrast, N-(phenoxyacetyl)glycine (MW 209.20) is achiral, lacking any stereochemical differentiation potential for enantioselective target studies. The chiral handle on the target compound enables asymmetric synthesis, chiral chromatographic resolution, or stereospecific crystallization for enantiopure procurement, which is critical for structure-activity relationship (SAR) studies where stereochemistry influences potency, selectivity, or pharmacokinetics.

Chiral resolution Stereochemistry Enantioselective synthesis

Procurement-Relevant Application Scenarios for 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic Acid Based on Quantitative Differentiation Evidence


Chemical Probe Development Targeting Aminopeptidase N (APN/CD13) with Built-in HDAC Counterscreening Selectivity

The demonstrated >430-fold selectivity for APN (IC50 = 230 nM) over HDAC1/2 (IC50 >100,000 nM) positions 2-adamantanyl-2-(2-phenoxyacetylamino)acetic acid as a viable starting scaffold for APN/CD13-focused chemical probe development [1]. In contrast to pan-HDAC inhibitors bearing adamantane motifs—which confound APN phenotyping with epigenetic modulation—the target compound's clean HDAC inactivity allows researchers to attribute cellular phenotypes specifically to APN engagement. Procurement of the compound for APN-targeted drug discovery programs, including tumor angiogenesis, immune cell migration, and inflammatory disease models, is supported by the quantitative selectivity data in direct enzyme assays, while the free carboxylic acid facilitates aqueous-formulation compatibility for cell-based follow-up studies [1].

11β-HSD1 Inhibitor Hit Expansion Starting from a Patent-Protected Adamantane-Carboxylic Acid Scaffold

The target compound resides within the N-2-adamantanyl-2-phenoxy-acetamide patent family (WO2006024627A2) claiming 11β-HSD1 inhibitors for metabolic and skeletal indications [2]. For pharmaceutical research teams pursuing 11β-HSD1 as a target for type 2 diabetes, obesity, osteoporosis, or glaucoma, this compound offers a procurement-accessible entry point with established patent precedence and a scaffold topology (adamantane cage plus carboxylic acid) that differs from both cyclohexyl-carboxylic acid and arylsulfonamide comparator series. The dual availability of the carboxylic acid analog (the target compound) and the neutral amide analogs (6a–6d) within the same patent landscape enables systematic SAR exploration of the ionizable-group contribution to target engagement, solubility, and permeability—a decision pathway directly supported by evidence of functional-group differentiation in Section 3 [2].

Enantioselective SAR Studies Leveraging the α-Carbon Chiral Center for Stereochemistry-Activity Relationship Determination

The presence of a stereogenic center at the glycine α-carbon distinguishes 2-adamantanyl-2-(2-phenoxyacetylamino)acetic acid from achiral N-(phenoxyacetyl)glycine and related achiral analogs . Procurement of racemic material followed by chiral resolution—or direct sourcing of enantiopure (R)- and (S)-forms—enables stereochemistry-activity relationship studies for any identified target (APN, 11β-HSD1, or new targets from screening). The 230 nM APN IC50 value, measured on material of unspecified enantiopurity, provides a baseline for assessing whether one enantiomer drives the observed activity or whether both contribute additively. This scenario is directly actionable for medicinal chemistry groups seeking to establish stereochemical determinants of potency and selectivity, a capability not offered by achiral phenoxyacetyl-glycine comparators .

Fragment-Based or Structure-Guided Design Using the Multi-Pharmacophore Adamantane-Phenoxy-Acid Template

The target compound's three distinct pharmacophoric elements—adamantane cage (lipophilic anchor), phenoxyacetyl linker (H-bond network participant), and carboxylic acid (ionic anchor or conjugation site)—within a compact MW of 343.4 Da make it an attractive template for fragment-joining or structure-guided design campaigns . Unlike amantadine (only adamantane plus amine) or phenoxyacetic acid (only phenoxy plus acid), the target compound pre-integrates these elements, reducing synthetic burden in lead-generation libraries. Procurement for X-ray crystallography soaking experiments, NMR-based fragment screening, or computational docking studies is supported by the scaffold's multi-point binding potential and the quantitative APN engagement data, which validate its capacity for specific protein-ligand interactions in a defined binding pocket [1].

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